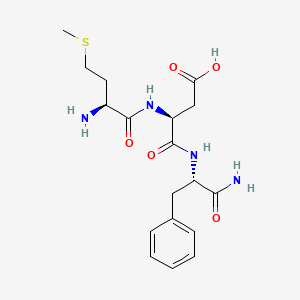

Methionyl-aspartyl-phenylalaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methionyl-aspartyl-phenylalaninamide is a compound consisting of methionine, aspartic acid, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionyl-aspartyl-phenylalaninamide can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves protecting the amino group in aspartic acid, converting it to its anhydride, and condensing it with phenylalanine methylester. The protective group is then removed to form the final compound . Enzymatic synthesis uses α-amino acid ester acyltransferase to produce the compound from aspartic acid dimethylester and phenylalanine .

Industrial Production Methods: Industrial production of this compound involves a combination of enzymatic and chemical reactions. The enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from aspartic acid dimethylester and phenylalanine is followed by chemical transformation to the final compound in an aqueous solution with methanol and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Methionyl-aspartyl-phenylalaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hydrochloric acid, and protective groups such as carbobenzoxy or formyl groups . The reactions typically occur under controlled conditions to ensure the desired product is formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester is a key intermediate in the synthesis of the final compound .

Scientific Research Applications

While the specific compound "Methionyl-aspartyl-phenylalaninamide" is not directly discussed within the provided search results, the search results do offer insights into the individual components and related compounds, which can help infer potential applications and properties.

d-Amino Acids and Peptides

- d-Amino acids d-amino acids are utilized in the production of pharmaceuticals, food additives, and agrochemicals . d-amino acid-containing synthetic and natural peptides exhibit antimicrobial properties and greater stability against proteolytic digestion compared to l-isomers .

- d-Phenylalanine Production A thermostable d-methionine amidase from Brevibacillus borstelensis BCS-1 can be used for d-phenylalanine production . The enantiomeric excess (ee) and enantiomeric ratio of d-phenylalanine produced from dl-phenylalaninamide were 97.1 and 196%, respectively .

Polyphenols and Bioactive Compounds

- Polyphenol-containing nanoparticles Polyphenols, found in natural plants, have beneficial effects on human health . Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity. They show promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

- Cocoa Polyphenols Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions . They also have positive effects on cardiovascular, immunological, and digestive health .

Enzymatic Activity and Synthesis

- Thermostable d-methionine amidase A thermostable d-methionine amidase exhibits high amidase activity and d-stereospecificity toward d-amino acid amides and esters, but does not hydrolyze d-peptides . The catalytic efficiencies (kcat/Km, mM−1 s−1) of the enzyme for d-methioninamide and d-alaninamide were 3086 and 21.5, respectively .

Other Relevant Information

- CCK-8 Centrally administered CCK-8 can suppress activity in mice . Administration of exogenous CCK-8 to mice can suppress exploratory locomotion by acting either centrally or peripherally .

- Peptide Therapeutic Conjugates The invention features a compound having the formula A-X-B, where A is a peptide vector capable of enhancing transport of the compound across the cell .

Potential Applications (Inferred)

Based on the properties of the individual amino acids and related compounds, "this compound" may have potential applications in:

- Pharmaceuticals: As a component of novel drugs, exploiting the antimicrobial properties and stability of d-amino acid peptides .

- Bioimaging and Therapeutic Delivery: As a building block for nanoparticles used in bioimaging and therapeutic delivery due to the properties of similar polyphenol-containing compounds .

- Neurological Research: Given the activity suppression observed with CCK-8 in mice, similar peptides might be explored for neurological applications .

Mechanism of Action

The mechanism of action of methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by participating in protein synthesis and metabolic processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methionyl-aspartyl-phenylalaninamide can be compared with other similar compounds, such as ceruletide and aspartame. Ceruletide is a decapeptide with similar amino acid residues and is used as a diagnostic agent and gastrointestinal drug . Aspartame is a low-calorie sweetener with a similar structure and is widely used in the food industry

List of Similar Compounds:- Ceruletide

- Aspartame

Biological Activity

Methionyl-aspartyl-phenylalaninamide (MAPA) is a synthetic peptide that has garnered attention for its potential biological activities. This compound, consisting of three amino acids—methionine, aspartic acid, and phenylalanine—has been studied for its roles in various physiological processes, including neuropeptide signaling, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Synthesis

MAPA can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of amino acids in a specific sequence. The unique sequence of MAPA influences its biological activity and receptor interactions, making it a subject of interest for researchers exploring peptide therapeutics.

1. Neuropeptide Signaling

Research indicates that MAPA may function as a signaling molecule within neuropeptide pathways. Similar peptides have been shown to modulate physiological processes such as pain perception, appetite regulation, and stress responses. The structural modifications in MAPA can significantly alter its receptor affinity and biological efficacy.

2. Antimicrobial Properties

MAPA exhibits antimicrobial activity against various pathogens. Studies have demonstrated that peptides with similar structures can disrupt microbial membranes, leading to cell lysis. This property makes MAPA a candidate for developing new antimicrobial agents.

3. Therapeutic Potential

The therapeutic applications of MAPA are being explored in various contexts:

- Pain Management : Due to its structural similarities with enkephalins, MAPA may have potential applications in pain modulation.

- Cancer Therapy : Some studies suggest that MAPA could enhance the efficacy of certain anticancer drugs by acting synergistically to inhibit tumor growth .

Case Study 1: Neuropeptide Activity

In a study examining the effects of MAPA on pain perception, researchers administered the peptide to animal models experiencing induced pain. The results indicated a significant reduction in pain responses compared to control groups, suggesting that MAPA may act on specific receptors involved in pain modulation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of MAPA against Staphylococcus aureus. The findings revealed that MAPA could effectively inhibit the growth of this pathogen at low concentrations, highlighting its potential as an alternative to traditional antibiotics.

Data Table: Comparison of Biological Activities

Properties

CAS No. |

5934-92-9 |

|---|---|

Molecular Formula |

C18H26N4O5S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C18H26N4O5S/c1-28-8-7-12(19)17(26)22-14(10-15(23)24)18(27)21-13(16(20)25)9-11-5-3-2-4-6-11/h2-6,12-14H,7-10,19H2,1H3,(H2,20,25)(H,21,27)(H,22,26)(H,23,24)/t12-,13-,14-/m0/s1 |

InChI Key |

SIWKJSQISPNWDG-IHRRRGAJSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.